Cas no 2694725-55-6 (N-methyl-3-(phenoxymethyl)cyclobutan-1-amine)

N-methyl-3-(phenoxymethyl)cyclobutan-1-amine 化学的及び物理的性質
名前と識別子
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- N-methyl-3-(phenoxymethyl)cyclobutan-1-amine
- 2694725-55-6
- EN300-33051340
-
- インチ: 1S/C12H17NO/c1-13-11-7-10(8-11)9-14-12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3
- InChIKey: WHOTVSOXCAXIOV-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=CC=1)CC1CC(C1)NC
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 21.3Ų
N-methyl-3-(phenoxymethyl)cyclobutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33051340-2.5g |
N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |
2694725-55-6 | 95.0% | 2.5g |
$1650.0 | 2025-03-18 | |
Enamine | EN300-33051340-5.0g |
N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |
2694725-55-6 | 95.0% | 5.0g |
$2443.0 | 2025-03-18 | |
Enamine | EN300-33051340-10.0g |
N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |
2694725-55-6 | 95.0% | 10.0g |
$3622.0 | 2025-03-18 | |
Enamine | EN300-33051340-0.05g |
N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |
2694725-55-6 | 95.0% | 0.05g |
$707.0 | 2025-03-18 | |
Enamine | EN300-33051340-5g |
N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |
2694725-55-6 | 5g |
$2443.0 | 2023-09-04 | ||
Enamine | EN300-33051340-1.0g |
N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |
2694725-55-6 | 95.0% | 1.0g |
$842.0 | 2025-03-18 | |
Enamine | EN300-33051340-10g |
N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |
2694725-55-6 | 10g |
$3622.0 | 2023-09-04 | ||
Enamine | EN300-33051340-0.5g |
N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |
2694725-55-6 | 95.0% | 0.5g |
$809.0 | 2025-03-18 | |
Enamine | EN300-33051340-0.1g |
N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |
2694725-55-6 | 95.0% | 0.1g |
$741.0 | 2025-03-18 | |
Enamine | EN300-33051340-0.25g |
N-methyl-3-(phenoxymethyl)cyclobutan-1-amine |
2694725-55-6 | 95.0% | 0.25g |
$774.0 | 2025-03-18 |
N-methyl-3-(phenoxymethyl)cyclobutan-1-amine 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
N-methyl-3-(phenoxymethyl)cyclobutan-1-amineに関する追加情報
Research Briefing on N-methyl-3-(phenoxymethyl)cyclobutan-1-amine (CAS: 2694725-55-6) in Chemical Biology and Pharmaceutical Applications
N-methyl-3-(phenoxymethyl)cyclobutan-1-amine (CAS: 2694725-55-6) is a cyclobutane-derived amine compound that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
The compound's structural motif—a cyclobutane ring substituted with a phenoxymethyl group and an N-methylamine—confers both rigidity and functional versatility, making it an attractive scaffold for medicinal chemistry. Recent studies have explored its role as a building block for novel bioactive molecules, particularly in central nervous system (CNS) targeting agents. A 2023 publication in Journal of Medicinal Chemistry demonstrated its incorporation into serotonin receptor modulators, showing improved blood-brain barrier penetration compared to linear analogs.
Significant progress has been made in the synthetic methodology for 2694725-55-6. A team at MIT developed a photochemical [2+2] cycloaddition approach that achieves the cyclobutane core with excellent stereocontrol (≥95% ee), as reported in ACS Catalysis (2024). This breakthrough addresses previous challenges in accessing enantiopure forms of the compound, which is crucial for pharmaceutical applications where chirality often determines biological activity.
Pharmacological characterization reveals interesting properties. In vitro studies show moderate CYP450 inhibition (CYP2D6 IC50 = 3.2 μM), suggesting the need for structural optimization to reduce potential drug-drug interactions. However, its metabolic stability in human liver microsomes (t1/2 > 120 min) and favorable LogP (2.1) make it a promising lead compound. Recent patent applications (WO202318765, 2023) claim derivatives of 2694725-55-6 as potential antidepressants with reduced side effects compared to current SSRIs.
The compound's mechanism of action appears multifaceted. Molecular docking studies suggest it may interact with both monoamine transporters and σ receptors, though the exact binding modes remain under investigation. A 2024 study in Chemical Science employed cryo-EM to visualize its interaction with the serotonin transporter at 2.9 Å resolution, revealing an unusual binding pose that differs from classical antidepressants.
Current challenges include improving selectivity over related aminergic targets and addressing moderate hERG channel inhibition (IC50 = 8.7 μM). Several pharmaceutical companies have included 2694725-55-6 derivatives in their preclinical pipelines, with one candidate (PM-54321) expected to enter Phase I trials for major depressive disorder in Q4 2024. The compound's versatility is further highlighted by its emerging applications in PET tracer development for neurological imaging.
In conclusion, N-methyl-3-(phenoxymethyl)cyclobutan-1-amine represents an important structural motif in modern medicinal chemistry. Its balanced physicochemical properties, synthetic accessibility, and intriguing pharmacological profile position it as a valuable scaffold for CNS drug discovery. Future research directions should focus on structure-activity relationship studies to optimize target selectivity and mitigate potential off-target effects.
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